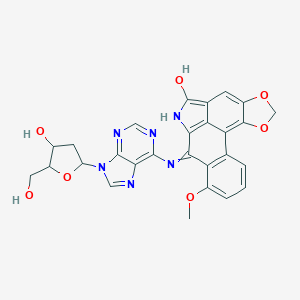![molecular formula C24H30N2O5 B236961 Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as IB-MECA, is a potent agonist of the adenosine A3 receptor. This compound has gained significant attention in the field of pharmacology due to its potential therapeutic applications.
Mécanisme D'action
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate exerts its effects by binding to the adenosine A3 receptor, which is expressed in various tissues throughout the body. Activation of this receptor leads to a cascade of intracellular signaling events, resulting in the observed physiological effects.
Effets Biochimiques Et Physiologiques
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has several advantages for use in lab experiments. It is highly selective for the adenosine A3 receptor, allowing for specific targeting of this receptor. Additionally, Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has a long half-life, allowing for sustained effects. However, one limitation of Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate. One potential application is in the treatment of autoimmune disorders, such as multiple sclerosis. Additionally, Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have potential as a neuroprotective agent in conditions such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate.
Méthodes De Synthèse
The synthesis of Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate involves the condensation of 3-isobutoxybenzoyl chloride with 4-(4-morpholinyl)benzylamine, followed by esterification with ethyl alcohol. This method has been optimized to produce high yields of pure Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate.
Applications De Recherche Scientifique
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has also been investigated for its potential use in the treatment of cardiovascular disease, asthma, and autoimmune disorders.
Propriétés
Nom du produit |
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate |
|---|---|
Formule moléculaire |
C24H30N2O5 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
ethyl 3-[[3-(2-methylpropoxy)benzoyl]amino]-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C24H30N2O5/c1-4-30-24(28)19-8-9-22(26-10-12-29-13-11-26)21(15-19)25-23(27)18-6-5-7-20(14-18)31-16-17(2)3/h5-9,14-15,17H,4,10-13,16H2,1-3H3,(H,25,27) |
Clé InChI |
UTEYCTYELCYPBU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)OCC(C)C |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
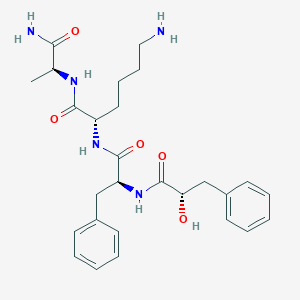
![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
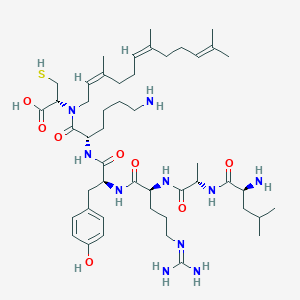
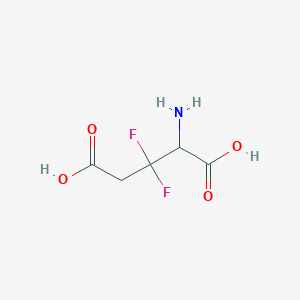
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
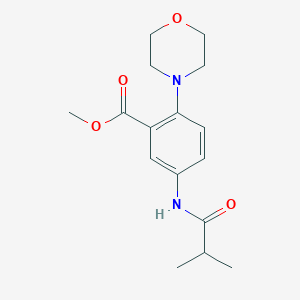
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236943.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)
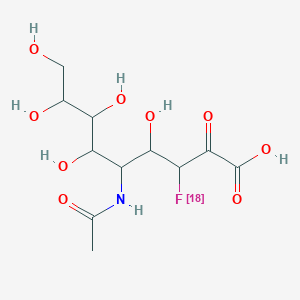
![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)
